molecular formula C19H16O4 B1458587 1,1'-Spirobiindan-7,7'-dicarboxylic acid CAS No. 856407-39-1

1,1'-Spirobiindan-7,7'-dicarboxylic acid

Cat. No. B1458587
M. Wt: 308.3 g/mol
InChI Key: VKMBXISGZLADKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,1’-Spirobiindan-7,7’-dicarboxylic acid contains a total of 42 bonds. This includes 26 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 2 five-membered rings .

Scientific Research Applications

Synthesis and Ligand Development

1,1'-Spirobiindan-7,7'-dicarboxylic acid is efficiently synthesized from optically pure 1,1'-Spirobiindane-7,7'-diol through palladium-catalyzed carboxylation, yielding the corresponding acid with high efficiency. This process underlines the compound's utility in preparing chiral scaffolds for ligand development (Liu Quan-zhong, 2006). Further, 1,1'-Spirobiindan-7,7'-dicarboxylic acid is a key intermediate in producing bisoxazoline ligands with a chiral spirobiindane skeleton, applied in asymmetric cyclopropanation and allylic oxidation, showcasing its pivotal role in constructing chiral catalyst systems (Bin Liu et al., 2006).

Catalysis in Asymmetric Reactions

The compound's derivatives, particularly SPINOL-based phosphoric acids, have been applied as highly enantioselective catalysts for asymmetric organocatalysis, demonstrating significant efficacy in reactions involving indoles with aldimines and β,γ-unsaturated-α-ketoesters. This utilization underscores the importance of 1,1'-Spirobiindan-7,7'-dicarboxylic acid and its derivatives in enhancing the efficiency and selectivity of synthetic organic transformations (Chun‐hui Xing et al., 2011).

Asymmetric Synthesis and Molecular Recognition

Further applications include the use of 1,1'-Spirobiindan-7,7'-dicarboxylic acid in the synthesis of chiral ligands for asymmetric synthesis, such as the development of new chiral spiro nitrogen-containing ligands for cobalt-catalyzed asymmetric Michael addition. These findings highlight the compound's role in facilitating the synthesis of enantioenriched molecules under mild reaction conditions, contributing to the broader field of asymmetric catalysis and synthesis (Chao Chen et al., 2006).

Advanced Material Synthesis

Moreover, the synthesis of metal-organic frameworks (MOFs) utilizing chiral spiro linkers derived from 1,1'-Spirobiindan-7,7'-dicarboxylic acid exemplifies its contribution to material science. These MOFs exhibit unique properties and potential applications in gas storage, separation, and catalysis, indicating the compound's versatility beyond organic synthesis (Kristina Gedrich et al., 2010).

properties

IUPAC Name

3,3'-spirobi[1,2-dihydroindene]-4,4'-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-17(21)13-5-1-3-11-7-9-19(15(11)13)10-8-12-4-2-6-14(16(12)19)18(22)23/h1-6H,7-10H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMBXISGZLADKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C(=O)O)C4=C1C=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Spirobiindan-7,7'-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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